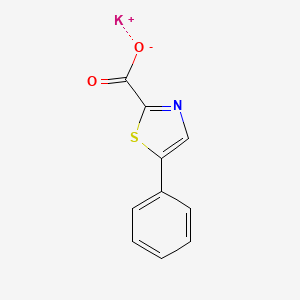![molecular formula C11H13NO2 B13665907 Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13665907.png)
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives typically involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine (Et3N) and solvents like ethanol (EtOH). The reaction proceeds through the formation of cyanothioacetamide, which undergoes Knoevenagel condensation with aldehydes, followed by Stork alkylation with enamine, and intramolecular cyclotransamination to form the target bicyclic structure .
Industrial Production Methods
Industrial production methods for these compounds may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various alkylating agents.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protein kinases, thereby affecting various signaling pathways involved in cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.
Comparación Con Compuestos Similares
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can be compared with other similar compounds, such as:
2,3-Cyclopentenopyridine: Another cyclopenta[b]pyridine derivative with similar structural features.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: A derivative with a nitrile group, exhibiting different chemical and biological properties.
The uniqueness of this compound lies in its specific ester functional group, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)9-6-7-12-10-5-3-4-8(9)10/h6-7H,2-5H2,1H3 |
Clave InChI |
JHOQUVAQXZJJPX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2CCCC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
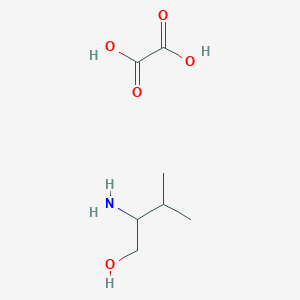
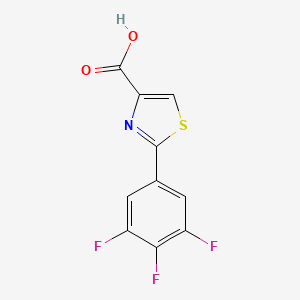

![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![2-(2-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13665851.png)
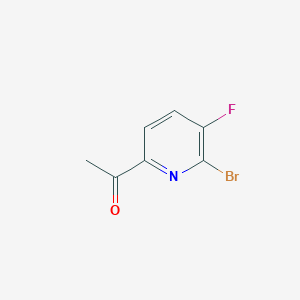
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
![2-Bromo-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13665893.png)
![Bis[2-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13665896.png)
![2-Chloro-6,7-dihydrobenzofuro[5,6-d]thiazole](/img/structure/B13665898.png)
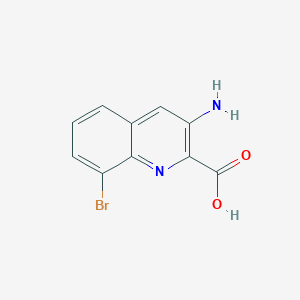
![[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13665915.png)
